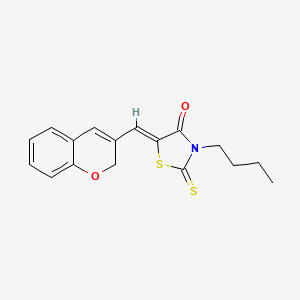![molecular formula C21H24O4 B12165265 6'-butyl-10'-methyl-8'H-spiro[cyclopentane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione](/img/structure/B12165265.png)
6'-butyl-10'-methyl-8'H-spiro[cyclopentane-1,2'-pyrano[3,2-g]chromene]-4',8'(3'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-butyl-10’-methyl-8’H-spiro[cyclopentane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione is a spirocyclic compound that belongs to the class of spirooxindoles. These compounds are characterized by a unique three-dimensional structure where two rings are connected through a single atom, creating a spiro linkage. This structural feature imparts significant rigidity and three-dimensionality, making spirocyclic compounds attractive targets in drug discovery and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-butyl-10’-methyl-8’H-spiro[cyclopentane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione typically involves multi-step organic reactions. One common approach is the cycloaddition reaction, where a donor-acceptor cyclopropane reacts with an α,β-unsaturated enamide under basic conditions, such as NaOH, to form the spirocyclic structure . The reaction conditions often require careful control of temperature and solvent to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
6’-butyl-10’-methyl-8’H-spiro[cyclopentane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the spirocyclic framework, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6’-butyl-10’-methyl-8’H-spiro[cyclopentane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6’-butyl-10’-methyl-8’H-spiro[cyclopentane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into the active sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Spiroindole: Known for its antitumor and antimicrobial activities.
Spirooxindole: Exhibits a broad spectrum of biological properties, including antidiabetic and antiviral activities.
Spiropyran: Used in smart materials and molecular electronics due to its photochromic properties.
Uniqueness
6’-butyl-10’-methyl-8’H-spiro[cyclopentane-1,2’-pyrano[3,2-g]chromene]-4’,8’(3’H)-dione stands out due to its specific spirocyclic framework, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C21H24O4 |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
6-butyl-10-methylspiro[3H-pyrano[3,2-g]chromene-2,1'-cyclopentane]-4,8-dione |
InChI |
InChI=1S/C21H24O4/c1-3-4-7-14-10-18(23)24-19-13(2)20-16(11-15(14)19)17(22)12-21(25-20)8-5-6-9-21/h10-11H,3-9,12H2,1-2H3 |
InChI Key |
YEDLKYUVVXNMNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=O)CC4(O3)CCCC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12165189.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B12165190.png)
![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-methylfuran-2-yl)methylideneamino]acetamide](/img/structure/B12165197.png)

![methyl 5-(2-chlorophenyl)-2-({[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B12165202.png)
![1-[4-(Difluoromethoxy)phenyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone](/img/structure/B12165206.png)
![N'~1~,N'~10~-bis[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]decanedihydrazide](/img/structure/B12165208.png)
![5-Chloro-7-[(4-methylphenyl)(pyrrolidin-1-yl)methyl]quinolin-8-ol](/img/structure/B12165212.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{5-[3-(1H-indol-3-yl)propyl]-4H-1,2,4-triazol-3-yl}propanamide](/img/structure/B12165213.png)
![6,6,13-Trimethyl-2-phenyl-9,11,12,14,16-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),12,14-tetraene-4,17-dione](/img/structure/B12165215.png)
![2-(2-phenyl-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12165237.png)


![2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12165251.png)
